molecular formula C7H3Cl2NOS B1317157 4,7-Dichlorobenzo[d]thiazol-2(3H)-one CAS No. 87553-89-7

4,7-Dichlorobenzo[d]thiazol-2(3H)-one

Cat. No. B1317157
CAS RN: 87553-89-7
M. Wt: 220.07 g/mol
InChI Key: PYKCTNSTIFWLTL-UHFFFAOYSA-N
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Description

4,7-Dichlorobenzo[d]thiazol-2(3H)-one is a chemical compound with the molecular formula C7H3Cl2NOS . It is used in research and has various applications in the field of chemistry .


Synthesis Analysis

The synthesis of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one involves the use of sulfuric acid and ammonium bromide at a temperature of 100°C for approximately 0.83 hours . The reaction mixture is then cooled to room temperature and poured onto ice water, forming a white precipitate .


Molecular Structure Analysis

The molecular structure of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one consists of 12 heavy atoms, 9 of which are aromatic . The compound has no rotatable bonds and has one hydrogen bond acceptor and one hydrogen bond donor .


Physical And Chemical Properties Analysis

4,7-Dichlorobenzo[d]thiazol-2(3H)-one has a molecular weight of 219.09 . It has a high gastrointestinal absorption and is BBB permeant . The compound is soluble, with a solubility of 0.0327 mg/ml .

Scientific Research Applications

Overview of Thiazole Derivatives

Thiazole derivatives, including compounds like 4,7-Dichlorobenzo[d]thiazol-2(3H)-one, are pivotal in medicinal chemistry due to their wide range of biological activities. These compounds have been extensively studied and utilized across various therapeutic areas due to their significant bioactive properties. The research on thiazole and its derivatives spans across antiviral, anticancer, antibacterial, antifungal, antimalarial, anti-inflammatory, and many other activities. Notably, thiazole is a core structure in many current therapeutics, highlighting its importance in drug development and pharmaceutical research (Sharma et al., 2019).

Therapeutic Applications and Patents

A significant body of work has been dedicated to exploring the therapeutic potentials of thiazole derivatives. From 2008 to 2012, patents have been reviewed, showcasing the development of thiazole-based compounds as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs. These reviews have presented a detailed account of the therapeutic applications of thiazole derivatives reported in international patents, emphasizing their medicinal chemistry perspective and highlighting the enzyme targets and disease treatment applications (Leoni et al., 2014; Leoni et al., 2014).

Biological Activities and Chemical Synthesis

The bioactivity of thiazolidin-4-ones, closely related to thiazole derivatives, has been thoroughly reviewed, focusing on studies published between 2020 and 2021. These compounds have been found to exhibit antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity has also been discussed, providing insights for the optimization of thiazolidin-4-one derivatives as more efficient drug agents (Mech et al., 2021).

Green Chemistry in Synthesis

In the pursuit of environmentally friendly synthetic methods, green chemistry has been applied to the synthesis of thiazolidinone derivatives. This area of research focuses on reducing or eliminating hazardous materials throughout the synthetic process, emphasizing microwave-assisted organic synthesis as an exciting field. The biological activities of these derivatives, including antibacterial, antitubercular, anticancer, and antifungal activities, have been extensively reviewed, offering a promising outlook for the treatment of various diseases (JacqulineRosy et al., 2019).

Safety And Hazards

The compound is classified as a warning signal word . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4,7-dichloro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NOS/c8-3-1-2-4(9)6-5(3)10-7(11)12-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKCTNSTIFWLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)NC(=O)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40530851
Record name 4,7-Dichloro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichlorobenzo[d]thiazol-2(3H)-one

CAS RN

87553-89-7
Record name 4,7-Dichloro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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